molecular formula C16H24ClN3O3 B5137935 3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride

3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride

Cat. No.: B5137935
M. Wt: 341.83 g/mol
InChI Key: NFXWRDAYUBCJRH-UHFFFAOYSA-N
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Description

3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a benzamide core substituted with a nitro group and a tetramethylpiperidinyl moiety, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride typically involves the following steps:

    Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Introduction of Tetramethylpiperidinyl Moiety: The nitrated benzamide is then reacted with 2,2,6,6-tetramethylpiperidine under suitable conditions to form the desired product.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Benzamides: Various substituted benzamides can be synthesized through substitution reactions.

Scientific Research Applications

3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetramethylpiperidinyl moiety may also contribute to the compound’s activity by stabilizing the molecule and enhancing its interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
  • N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide
  • 2,2,6,6-tetramethylpiperidine

Uniqueness

3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride stands out due to the presence of both a nitro group and a tetramethylpiperidinyl moiety, which impart unique chemical and biological properties

Properties

IUPAC Name

3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3.ClH/c1-15(2)9-12(10-16(3,4)18-15)17-14(20)11-6-5-7-13(8-11)19(21)22;/h5-8,12,18H,9-10H2,1-4H3,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXWRDAYUBCJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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